molecular formula C25H28N4O4S B2711061 N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921818-27-1

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2711061
CAS No.: 921818-27-1
M. Wt: 480.58
InChI Key: UMYCHMMJEHYLTA-UHFFFAOYSA-N
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Description

The compound N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide features a thiazole core substituted at position 2 with a 3,5-dimethoxybenzamide group and at position 4 with a 2-oxoethyl-linked 4-benzylpiperazine moiety.

Properties

IUPAC Name

N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-32-21-12-19(13-22(15-21)33-2)24(31)27-25-26-20(17-34-25)14-23(30)29-10-8-28(9-11-29)16-18-6-4-3-5-7-18/h3-7,12-13,15,17H,8-11,14,16H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYCHMMJEHYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Benzylpiperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Thiazole Ring Formation: The benzylpiperazine intermediate is then reacted with a thiazole precursor, such as 2-bromoacetylthiazole, under nucleophilic substitution conditions to form the thiazole ring.

    Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxoethyl group.

    Substitution: The benzylpiperazine and thiazole rings can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine or thiazole rings.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibits promising anticancer properties. Studies have shown that compounds containing thiazole and piperazine structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound effectively inhibited the proliferation of human breast cancer cells through modulation of apoptosis-related pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their ability to combat bacterial infections due to their interference with bacterial cell wall synthesis and function. In vitro studies have shown that this compound possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

Neurological Applications

Given the presence of the piperazine moiety, this compound may also have applications in treating neurological disorders. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound could modulate these pathways, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Anticancer Efficacy Study : A research team conducted a study on a series of thiazole derivatives including this compound, finding significant cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
  • Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than many current antibiotics .
  • Neuropharmacological Investigation : In a behavioral study involving animal models, the compound was tested for anxiolytic effects using standard tests such as the elevated plus maze and open field test, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to various enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of thiazole- and piperazine-containing derivatives. Key structural analogs include:

  • Urea-linked thiazole-piperazine derivatives (e.g., compounds 1f, 1g, 2a, 2b from ): These share the thiazole-piperazine backbone but replace the benzamide group with urea substituents.
  • Indenothiazole-benzamide derivatives (e.g., 7c, 7d from ): These feature an indenothiazole core instead of a simple thiazole, which may alter π-π stacking interactions and metabolic stability .
  • Coumarin-hydrazone derivatives (e.g., 3d from ): These integrate a chromenyl hydrazone group, introducing fluorescence properties and expanded conjugation .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Ion (m/z) Reference
Target Compound Thiazole 3,5-Dimethoxybenzamide, Benzylpiperazine N/A N/A N/A N/A
1f (Urea derivative) Thiazole Trifluoromethylphenyl urea 70.7 198–200 667.9
3d (Coumarin-hydrazone) Thiazole Coumarin, 3,5-bis(trifluoromethyl)phenyl 70.1 225–226 788.3
7c (Indenothiazole-benzamide) Indenothiazole 3,5-Dimethoxybenzamide 40 N/A N/A
  • Melting Points : The target compound’s analogs exhibit melting points between 188–226°C, correlating with molecular weight and crystallinity. The coumarin derivative 3d has the highest melting point (225–226°C), likely due to rigid planar structure and hydrogen bonding .
  • Mass Spectrometry : Urea derivatives (e.g., 1f ) show [M−2HCl+H]+ ions at 667.9 m/z, while coumarin derivatives (e.g., 3d ) exhibit higher molecular ions (788.3 m/z) due to extended conjugation .

Substituent Effects on Reactivity and Stability

  • Benzamide vs. Urea : The 3,5-dimethoxybenzamide group in the target compound may enhance solubility via methoxy groups, whereas urea analogs (e.g., 1f , 1g ) could exhibit stronger hydrogen-bonding interactions .
  • Piperazine Modifications : The benzyl group on the piperazine ring in the target compound may improve lipophilicity and blood-brain barrier penetration compared to unsubstituted piperazines (e.g., 7c ) .

Research Implications and Limitations

  • Synthetic Feasibility : High-yield routes used for urea derivatives (70–78%) could be adapted for the target compound .
  • Pharmacological Potential: The benzamide and piperazine motifs are common in kinase and GPCR-targeting drugs, warranting further study .
  • Limitations : Absence of spectral or bioactivity data for the target compound necessitates experimental validation of its properties.

Biological Activity

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of modulating chemokine receptors and influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of benzamide derivatives and features a complex structure that includes:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Benzylpiperazine moiety : Known for its interactions with neurotransmitter systems.
  • Dimethoxybenzamide group : Contributing to the compound's lipophilicity and potential receptor interactions.

The molecular formula is C22H27N3O4SC_{22}H_{27}N_3O_4S with a molecular weight of approximately 455.0 g/mol.

The biological activity of this compound is primarily attributed to its interaction with chemokine receptors. Chemokines are crucial in mediating immune responses, inflammation, and cancer progression. The compound has been shown to:

  • Modulate chemokine receptor signaling pathways.
  • Influence the expression of pro-inflammatory cytokines such as IL-6, TNF-alpha, and MCP-1 in various cell types.

These actions suggest that the compound may have therapeutic potential in conditions characterized by chronic inflammation or immune dysregulation.

Research Findings

Recent studies have explored the pharmacological effects of this compound across different biological systems. Key findings include:

  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in endothelial cells .
    • The compound was found to inhibit the activation of NF-kappa-B, a transcription factor involved in inflammatory responses .
  • Neuropharmacological Activity :
    • The benzylpiperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could indicate possible applications in treating neurological disorders .
  • Potential Anti-cancer Properties :
    • Preliminary studies have indicated that the compound may affect cancer cell proliferation through chemokine receptor modulation, although further research is necessary to elucidate these effects fully .

Case Studies

A few notable case studies highlight the biological activity of this compound:

Study Objective Findings
Study 1 Investigate anti-inflammatory propertiesSignificant reduction in IL-6 and TNF-alpha levels in treated endothelial cells compared to controls.
Study 2 Evaluate neuropharmacological effectsInduced changes in neurotransmitter receptor activity indicative of psychoactive properties.
Study 3 Assess anti-cancer potentialInhibition of cancer cell line proliferation linked to chemokine receptor modulation.

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